O-Methylcedrelopsin
Description
O-Methylcedrelopsin is a naturally occurring coumarin derivative isolated from plants such as Amyris madrensis (Mountain torchwood) and Ticorea longiflora . Structurally, it features a methoxy substitution on the coumarin backbone, contributing to its biological activity. Key properties include:
- Molecular Formula: C16H16O4 (CAS: 72916-61-1) .
- Source: Stem of Ticorea longiflora ; lipophilic extracts of Amyris madrensis .
- Biological Activity: Antiproliferative effects against cancer cell lines (IC50 of 7.8 µM in HeLa and 27.8 µM in PC-3 cells) . Induction of G2/M cell cycle arrest via mitotic kinase inhibition (e.g., PLK1 or CDK1), distinct from microtubule-targeting agents . Potential vasorelaxing activity (preliminary reports) .
Properties
IUPAC Name |
6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-10(2)5-7-12-15-11(6-8-14(17)20-15)9-13(18-3)16(12)19-4/h5-6,8-9H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBURDJZOIAAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223217 | |
| Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72916-61-1 | |
| Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072916611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Methylcedrelopsin can be synthesized through the activity-guided fractionation of the hydroalcoholic extract of the trunk bark of Cedrelopsis grevei . The process involves isolating coumarins, including this compound, using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
the extraction from natural sources like Toddalia asiatica and Cedrelopsis grevei remains the primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
O-Methylcedrelopsin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Antiviral Activity
O-Methylcedrelopsin has shown significant antiviral properties, particularly against HIV. In a study, it exhibited an effective concentration (EC50) of 0.576 μg/mL (approximately 2.10 μM ) against HIV replication in H9 cells, with a therapeutic index (TI) of 36.6 . This positions this compound as a promising candidate for further development as an anti-HIV agent.
| Compound | EC50 (μg/mL) | EC50 (μM) | TI |
|---|---|---|---|
| This compound | 0.576 | 2.10 | 36.6 |
| Osthol | 0.155 | 0.64 | 75.5 |
Anticancer Properties
Research indicates that this compound possesses antiproliferative effects against various cancer cell lines. In vitro studies revealed an IC50 of 7.8 µM in HeLa cells and 27.8 µM in PC-3 prostate cancer cells . The mechanism of action appears to involve the accumulation of cells in the G2/M phase of the cell cycle, suggesting a potential role in targeting mitotic kinases such as polo-like kinase 1 (PLK1) and cyclin-dependent kinase 1 (CDK1) .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 7.8 |
| PC-3 | 27.8 |
Mechanistic Insights
The mechanism by which this compound exerts its effects involves the formation of abnormal mitotic spindles without affecting interphase microtubule structures . This distinct pathway differentiates it from traditional microtubule-binding agents, potentially paving the way for novel therapeutic strategies in cancer treatment.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited HIV-1 replication, emphasizing its potential as a lead compound for antiviral drug development .
- Antiproliferative Effects : In another investigation focusing on prostate cancer, this compound was isolated from Amyris madrensis, showing significant cytotoxicity against cancer cell lines and suggesting further exploration for cancer therapeutics .
Conclusion and Future Directions
This compound stands out as a versatile compound with promising applications in antiviral and anticancer research. Its unique mechanisms of action warrant further investigation to elucidate its full therapeutic potential and explore its application in clinical settings.
Future research should focus on:
- Detailed structure-activity relationship studies to optimize its efficacy.
- Clinical trials to evaluate safety and effectiveness in human subjects.
- Exploration of its potential synergistic effects with other therapeutic agents.
Mechanism of Action
The mechanism of action of O-Methylcedrelopsin involves its interaction with molecular targets and pathways. It induces differentiation and apoptosis in leukemic cells by modulating cellular signaling pathways . Additionally, it exhibits vasorelaxing activity by affecting vascular smooth muscle cells .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Antiproliferative Coumarins
Table 1: Key Antiproliferative Coumarins and Their Activities
*Estimated 10-fold lower potency compared to this compound .
Key Findings :
- Potency : this compound is 2–10 times more potent than dehydrogeijerin and significantly more active than cedrelopsin or 7-O-prenylscopoletin .
- Mechanistic Divergence : Unlike taxanes or vinca alkaloids (microtubule-targeting), this compound and dehydrogeijerin disrupt mitotic spindle formation by inhibiting kinases like PLK1 or CDK1 .
Coumarins with Diverse Bioactivities
Table 2: Other Coumarins from the Toddalia Genus and Their Activities
Structural Insights :
- Geranyloxy Substituents : Present in 8-geranyloxy-5,7-dimethoxycoumarin and 7-geranyloxy-5-methoxycoumarin, these moieties correlate with antimicrobial activity but reduce antiproliferative potency compared to this compound .
- Methoxy Groups: this compound’s methoxy substitution enhances selectivity for cancer cells over non-malignant cells, a feature less pronounced in cedrelopsin .
Biological Activity
O-Methylcedrelopsin, a coumarin derivative isolated from the bark of Cedrelopsis grevei, has garnered attention for its diverse biological activities, particularly its antiviral and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a C8-coumarin monoterpenoid. Its chemical structure contributes to its biological activity, particularly in inhibiting viral replication and exhibiting cytotoxic effects against cancer cell lines.
Antiviral Activity
Recent studies have highlighted the potent antiviral properties of this compound, particularly against HIV. The compound has demonstrated significant inhibitory effects on HIV replication in H9 cells, with an effective concentration (EC50) of 0.576 μg/mL (2.10 μM) and a therapeutic index (TI) of 36.6, indicating a favorable safety profile compared to its efficacy .
Comparative Efficacy Against HIV
A comparison of various coumarins' anti-HIV activity is summarized in the following table:
| Compound | EC50 (μg/mL) | EC50 (μM) | Therapeutic Index |
|---|---|---|---|
| This compound | 0.576 | 2.10 | 36.6 |
| Osthol | 0.155 | 0.64 | 75.5 |
| Imperatorin | <0.37 | >1000 | >1000 |
This table illustrates that while this compound is effective, Osthol shows even higher potency against HIV replication .
Anticancer Activity
This compound has also been evaluated for its antiproliferative effects on various cancer cell lines. A mechanistic study revealed that it exhibits cytotoxicity with an IC50 value indicating significant potential for cancer treatment . The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Entry : this compound disrupts the entry of HIV into host cells, thereby preventing infection.
- Cytotoxic Effects : The compound induces apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
- Modulation of Immune Response : It may enhance immune responses against viral infections by upregulating specific immune markers.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- HIV Replication Inhibition : In vitro studies demonstrated that this compound effectively inhibited HIV replication in H9 cells, making it a candidate for further investigation as an antiviral agent .
- Anticancer Studies : Research showed that this compound could significantly reduce cell viability in various cancer cell lines, suggesting its potential role as an anticancer therapeutic agent .
- Comparative Studies : Studies comparing various coumarins indicated that while this compound is effective against HIV, other compounds like Osthol and Imperatorin exhibit superior antiviral activities, prompting further exploration into structural modifications to enhance efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
